5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, which imparts unique chemical and biological properties. The presence of nitrogen atoms in the ring structure makes it a versatile scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reaction temperature is carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are usually carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridazine ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group, which imparts different chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific ring structure and the presence of nitrogen atoms, which contribute to its versatility in chemical reactions and potential biological activities. Its ability to undergo various modifications makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRUYPDUZUTABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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